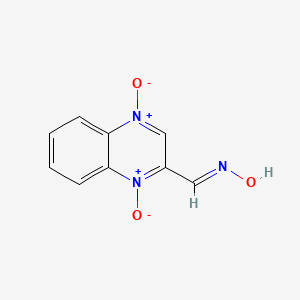

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide

Description

Properties

IUPAC Name |

(NE)-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-10-5-7-6-11(14)8-3-1-2-4-9(8)12(7)15/h1-6,13H/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQYCBVOJMEZDX-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6804-21-3 | |

| Record name | 2-QUINOXALINECARBALDEHYDE OXIME 1,4-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxime Formation from 2-Quinoxalinecarbaldehyde

The primary step in preparing 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide involves synthesizing the oxime derivative from the corresponding aldehyde:

- Starting material: 2-Quinoxalinecarbaldehyde

- Reagent: Hydroxylamine or hydroxylamine hydrochloride

- Conditions: Typically, the reaction is carried out in an aqueous or alcoholic medium with a base (e.g., pyridine or sodium acetate) to facilitate the condensation of the aldehyde with hydroxylamine, forming the oxime.

This step is classical and well-established for oxime synthesis, yielding the 2-quinoxalinecarbaldehyde oxime intermediate.

Detailed Procedure from Literature and Patent Sources

| Step | Reactants | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Quinoxalinecarbaldehyde | Hydroxylamine hydrochloride, base, aqueous/alcoholic solvent, room temp to reflux | 80-95 | Formation of oxime intermediate |

| 2 | 2-Quinoxalinecarbaldehyde oxime | Selenium dioxide, reflux in dioxane or acetic acid | 70-85 | Oxidation to 1,4-dioxide quinoxaline oxime |

- The oxime formation step is typically high yielding and straightforward.

- The oxidation step requires careful control of temperature and stoichiometry to avoid over-oxidation or decomposition.

- Purification is commonly done by recrystallization or chromatographic methods.

Alternative Synthetic Approaches and Related Methods

While the selenium dioxide oxidation is the classical and most reported method, other oxidative methods have been explored for similar quinoxaline N-oxide derivatives:

- Oxidation with peracids (e.g., m-chloroperbenzoic acid): Can be used for N-oxidation but may lead to side reactions with the oxime group.

- Use of oxime chlorides and cycloaddition reactions: Recent studies report the use of oxime chlorides reacting with cyclic imines under mild conditions to form related heterocyclic N-oxides, though these methods are more applicable to 1,2,4-oxadiazoline derivatives rather than quinoxaline oxides directly.

Research Findings and Analysis

- The selenium dioxide oxidation method is favored for its selectivity and relatively mild conditions.

- Yields of 70-85% for the oxidation step are typical, with high purity products confirmed by spectroscopic methods (NMR, IR, and X-ray crystallography in some cases).

- The oxime intermediate is stable and can be isolated prior to oxidation.

- The preparation method is scalable, as demonstrated in gram-scale syntheses reported in literature.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxime formation from aldehyde | Hydroxylamine hydrochloride, base | Aqueous/alcoholic solvent, room temp to reflux | 80-95 | Simple, high yielding | Requires pure aldehyde |

| Selenium dioxide oxidation | Selenium dioxide | Reflux in dioxane or acetic acid | 70-85 | Selective N-oxidation | Toxic reagent, requires careful handling |

| Peracid oxidation | m-Chloroperbenzoic acid | Mild conditions | Variable | Alternative oxidant | Possible side reactions with oxime |

| Cycloaddition with oxime chlorides (for related N-oxide heterocycles) | Oxime chlorides, cyclic imines | Room temp, mild conditions | Up to 95 (for related compounds) | Mild, efficient for 1,2,4-oxadiazoles | Less applicable directly to quinoxaline oxides |

Chemical Reactions Analysis

Types of Reactions: 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

The quinoxaline 1,4-dioxides, including 2-quinoxalinecarbaldehyde oxime 1,4-dioxide, have shown promising antibacterial properties. They are particularly effective against a range of bacterial infections, including those caused by resistant strains. Studies indicate that derivatives of this compound can act as prodrugs that are activated in bacterial cells, enhancing their therapeutic efficacy against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Properties

Research has demonstrated that quinoxaline derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to induce apoptosis in tumor cells, making them potential candidates for anticancer drug development .

Antiparasitic Effects

This compound also shows activity against several parasites. Quinoxaline 1,4-dioxides have been studied for their efficacy against malaria and leishmaniasis. The mechanism involves interference with the metabolic pathways of the parasites, leading to cell death .

Agricultural Applications

Pesticidal Activity

The insecticidal and herbicidal properties of quinoxaline 1,4-dioxides make them suitable for agricultural applications. They can be utilized as active ingredients in pesticides aimed at controlling pests that affect crop yield. Their effectiveness against various insects has been documented in several studies .

Material Science Applications

Polymer Chemistry

Recent advancements have explored the use of quinoxaline derivatives in the development of new materials. The incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. This application is particularly relevant in creating durable materials for industrial use .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of quinoxaline 1,4-dioxides are highly dependent on substituents at the 2-, 3-, 6-, and 7-positions. Below is a comparative analysis of key derivatives:

Pharmacokinetic and Pharmacodynamic Profiles

- N-Oxide Reduction: All quinoxaline 1,4-dioxides undergo enzymatic reduction in hypoxic environments (e.g., bacterial/tumor cells), releasing active metabolites ().

- Oxime Stability : The oxime group may undergo hydrolysis or oxidation, necessitating structural optimization for in vivo stability ().

Biological Activity

Overview

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide (CAS Number: 6804-21-3) is a compound belonging to the quinoxaline family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₇N₃O₃

- Molecular Weight : 205.17 g/mol

The compound is synthesized through a multi-step process involving the oxidation of quinoxaline derivatives and subsequent reactions to form the oxime and introduce the 1,4-dioxide group.

Antimicrobial Properties

Research indicates that derivatives of quinoxaline 1,4-dioxides exhibit promising antimicrobial activity. For instance:

- Mechanism of Action : These compounds may act as DNA-damaging agents, leading to bacterial cell death. Studies have shown high activity against Mycobacterium tuberculosis with minimal cytotoxicity to human cells .

- Case Study : A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 1.25 μg/mL against M. tuberculosis, highlighting its potential as an antimycobacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- In Vitro Studies : Compounds derived from this scaffold have shown significant cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range (e.g., IC50 of 1.9 µg/mL against HCT-116) compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is influenced by their chemical structure. Modifications at specific positions on the quinoxaline ring can enhance efficacy and reduce toxicity:

Synthesis Approaches

The synthesis of this compound typically involves:

- Starting Material : Quinoxaline or its derivatives.

- Oxidation : Conversion to quinoxaline-2-carboxaldehyde.

- Oxime Formation : Reaction with hydroxylamine.

- Further Oxidation : Introduction of the 1,4-dioxide functionality.

This multi-step synthesis can be optimized using various catalysts and reaction conditions to improve yield and purity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including oxidation and condensation. Key steps include:

- Step 1 : Oxidation of quinoxaline precursors using NaOCl in N,N-DMF at low temperatures to form the 1,4-dioxide scaffold .

- Step 2 : Condensation with hydroxylamine derivatives under basic conditions (e.g., NaOH in MeOH) to form the oxime moiety .

- Microwave-assisted synthesis can improve reaction efficiency and yield (e.g., 30%–65% yields reported under optimized conditions) .

Q. What safety precautions are critical when handling this compound?

- Hazard Classification : Classified as a skin irritant (H315) and eye irritant (H319) under GHS .

- Handling Protocols :

- Use PPE (gloves, goggles) and work in a fume hood.

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .

- Store in sealed containers at 2–8°C to prevent degradation .

Q. How is the structural integrity of the compound verified post-synthesis?

- Analytical Techniques :

- X-ray crystallography resolves stereochemical ambiguities (e.g., oxime configuration) .

- FT-IR identifies functional groups (e.g., N-O stretch at 1250–1350 cm⁻¹) .

- Elemental analysis confirms C/H/N/O composition (theoretical: C 52.69%, H 3.44%, N 20.48%) .

Advanced Research Questions

Q. How can computational modeling optimize the design of quinoxaline derivatives for antimycobacterial activity?

- In Silico Strategies :

- Perform docking studies (e.g., using AutoDock Vina) to predict binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ < 1 µM in some derivatives) .

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C2/C3) with activity .

- Validate predictions with MIC assays against M. tuberculosis H37Rv (e.g., derivatives show MIC values of 0.5–4 µg/mL) .

Q. What experimental approaches resolve contradictions in reported synthesis yields?

- Case Study : Discrepancies in microwave-assisted vs. conventional heating yields (e.g., 65% vs. 30%):

- Parameter Optimization : Screen temperature (50–120°C), solvent polarity (DMF vs. CH₃CN), and catalyst (DBU vs. Et₃N) .

- Kinetic Analysis : Use HPLC-MS to track intermediate formation and identify rate-limiting steps .

- Statistical Design : Apply response surface methodology (RSM) to model interactions between variables .

Q. How does the compound’s redox activity influence its mechanism of action in cancer cells?

- Mechanistic Insights :

- The 1,4-dioxide moiety undergoes bioreductive activation in hypoxic tumor microenvironments, generating cytotoxic radicals (e.g., ROS) .

- Experimental Design :

- Measure ROS levels via fluorescence probes (e.g., DCFH-DA) in normoxic vs. hypoxic HeLa cells .

- Compare IC₅₀ values under hypoxia (e.g., 2.3 µM) vs. normoxia (e.g., >50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.